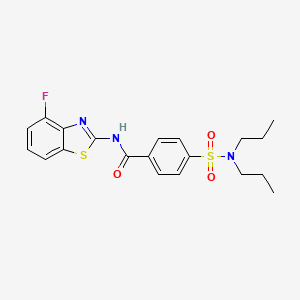

4-(dipropylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h5-11H,3-4,12-13H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFGEDLIGRPJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 341.41 g/mol

The compound features a benzamide core with a dipropylsulfamoyl group and a fluoro-substituted benzothiazole moiety, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzothiazole ring enhances its affinity for various biological targets, potentially leading to inhibition of key metabolic pathways involved in diseases.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress . The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Tumor Growth : By interfering with signaling pathways critical for cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential to inhibit specific enzymes. For example, related sulfamoyl compounds have been studied for their ability to inhibit cholinesterases, which are important in neurotransmission and are often targeted in neurodegenerative diseases . The inhibition profile can be assessed using spectrophotometric methods to determine IC50 values against acetylcholinesterase and butyrylcholinesterase.

Research Findings

A summary of relevant studies exploring the biological activity of similar compounds is presented below:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vitro Studies : These studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, suggesting a strong anticancer effect.

- Enzyme Kinetics : Research involving enzyme assays indicated that this compound could effectively inhibit cholinesterase activity, providing insights into its potential use in treating Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for 4-(dipropylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between sulfamoyl precursors and fluorinated benzothiazole derivatives. For example, analogous procedures use refluxing in absolute ethanol with glacial acetic acid as a catalyst to facilitate amide bond formation (e.g., 4–6 hours under reflux, followed by solvent evaporation and filtration) . Purification often employs column chromatography or recrystallization. Reaction conditions such as solvent polarity (e.g., acetonitrile for polar intermediates) , catalyst choice (e.g., potassium carbonate for deprotonation) , and temperature control are critical for minimizing side products. Yield optimization may require iterative adjustment of stoichiometry, as seen in benzothiazole-amide coupling reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H/¹³C) is essential for verifying substituent positions, particularly distinguishing fluorine and sulfamoyl group environments. Mass spectrometry (HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) provides unambiguous structural confirmation. For benzothiazole derivatives, space group determination and hydrogen-bonding networks are critical for validating molecular packing . SHELX programs are widely used for resolving complex torsional angles in sulfonamide-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known Smoothened inhibitors for Hedgehog pathway studies) .

- Characterize purity : Employ HPLC-UV/LC-MS to ensure >95% purity, as impurities in benzothiazole derivatives can non-specifically modulate enzyme activity .

- Meta-analysis : Compare datasets using statistical tools like ANOVA to identify outliers or batch effects .

Q. What computational strategies are recommended for modeling the interaction between this compound and its putative biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the dipropylsulfamoyl moiety’s interactions with hydrophobic pockets (e.g., in Smoothened receptors) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, particularly evaluating fluorine’s role in enhancing binding affinity via halogen bonding .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to optimize substituents for target selectivity .

Q. How to design structure-activity relationship (SAR) studies to optimize the dipropylsulfamoyl moiety for enhanced target selectivity?

- Methodological Answer :

- Analog Synthesis : Replace dipropyl groups with cyclopropyl or trifluoromethyl variants to probe steric and electronic effects .

- Biological Testing : Screen analogs against related targets (e.g., PARP-1 vs. PARP-2) to assess selectivity. For benzothiazole derivatives, fluorination at the 4-position often improves metabolic stability but may reduce solubility .

- Data Analysis : Use cluster analysis (e.g., PCA) to correlate structural features (e.g., sulfamoyl chain length) with IC₅₀ values .

Q. What experimental approaches are critical for assessing the metabolic stability of this benzothiazole-containing compound?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Monitor metabolites like hydroxylated benzothiazoles .

- CYP Inhibition Screening : Use fluorogenic substrates to test for CYP3A4/2D6 inhibition, which is common with sulfonamide derivatives .

- Plasma Stability : Assess compound integrity in plasma (37°C, 1–24 hours) to predict in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.